(6-Bromopyrazin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

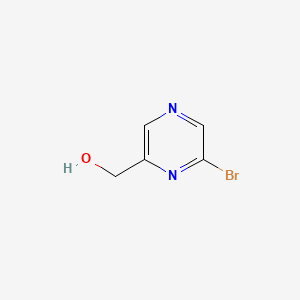

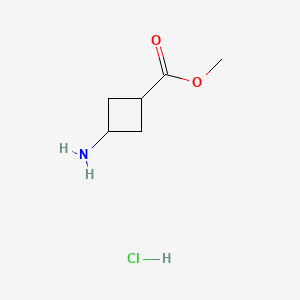

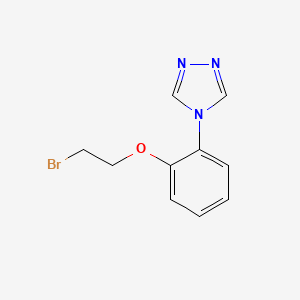

“(6-Bromopyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5BrN2O . It is a solid substance under normal conditions . It has a molecular weight of 189.01 . This compound is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .

Molecular Structure Analysis

The molecular structure of “(6-Bromopyrazin-2-yl)methanol” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a methanol group and at the 6th position by a bromine atom . The InChI code of the compound is 1S/C5H5BrN2O/c6-5-2-7-1-4 (3-9)8-5/h1-2,9H,3H2 .

Physical And Chemical Properties Analysis

“(6-Bromopyrazin-2-yl)methanol” is a solid substance . It has a molecular weight of 189.01 . The compound is slightly soluble in water .

Scientific Research Applications

Solubility and Solution Thermodynamics

The study of bromopyrazole derivatives in mixed solvents reveals insights into their solubility and thermodynamics, which can be essential for understanding the physicochemical properties of (6-Bromopyrazin-2-yl)methanol. Bromopyrazole shows maximum solubility in neat methanol, indicating that similar compounds like (6-Bromopyrazin-2-yl)methanol may have enhanced solubility in methanol or ethanol. This characteristic is crucial for designing pharmaceutical formulations and understanding the solvation behavior of these compounds. The dissolution of bromopyrazole in mixed solvents is an endothermic process, suggesting that similar behaviors can be expected from (6-Bromopyrazin-2-yl)methanol, providing insights into its solution behavior and potential application areas that require specific solubility characteristics (Wang, Du, & Zhao, 2017).

Crystal Structure and Molecular Interaction

The crystal structure of related compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, provides valuable information about the molecular interactions and stability of (6-Bromopyrazin-2-yl)methanol. Understanding the crystal structure and intramolecular hydrogen bonding can aid in the development of new materials with desired physical and chemical properties. The symmetry and planarity observed in these molecules might suggest that (6-Bromopyrazin-2-yl)methanol could form stable crystal structures with specific geometric configurations, influencing its applications in material science and pharmaceuticals (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Hydrogen Bonding and Protonation Sites

The study of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including those related to (6-Bromopyrazin-2-yl)methanol, highlights the role of hydrogen bonding and protonation in determining the molecular structure and interaction. Such insights are critical for understanding the chemical behavior of (6-Bromopyrazin-2-yl)methanol in various environments, which can impact its applications in catalysis, drug design, and material science. Identifying different sites of protonation and their effects on intermolecular hydrogen bonding patterns could lead to the development of novel compounds with tailored properties (Böck et al., 2021).

Methanol Elimination and Metabolism

Understanding the metabolism of methanol and related compounds is essential for applications in biotechnology and environmental science. Studies on methanol elimination in organisms, such as Drosophila melanogaster larvae, reveal the involvement of cytochrome P450 monooxygenases in methanol metabolism. This insight can be instrumental in bioremediation strategies or in the development of bio-based processes for methanol utilization. Identifying the pathways and enzymes involved in the metabolism of methanol can lead to innovative approaches to harnessing methanol and its derivatives for industrial and environmental applications (Wang, He, Chen, Li, & Li, 2012).

Safety and Hazards

“(6-Bromopyrazin-2-yl)methanol” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage in an inert atmosphere at 2-8°C are recommended .

properties

IUPAC Name |

(6-bromopyrazin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGVAOOCCFASML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743926 |

Source

|

| Record name | (6-Bromopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209458-06-9 |

Source

|

| Record name | 6-Bromo-2-pyrazinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)

![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)

![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)